An In-depth Technical Guide to H-Tyr(3-NH2)-OH Dihydrochloride Hydrate
An In-depth Technical Guide to H-Tyr(3-NH2)-OH Dihydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr(3-NH2)-OH dihydrochloride (B599025) hydrate (B1144303), chemically known as 3-amino-L-tyrosine dihydrochloride hydrate, is a synthetically modified, non-proteinogenic amino acid derivative of L-tyrosine. This compound serves as a valuable building block in peptide synthesis and a sophisticated tool in biochemical and biomedical research. Its unique structure, featuring an additional amino group on the phenyl ring of tyrosine, imparts novel chemical and biological properties that are leveraged in drug discovery and the development of advanced research tools. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the experimental protocols for its use.
Chemical and Physical Properties
H-Tyr(3-NH2)-OH dihydrochloride hydrate is a stable, solid compound. The dihydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for its application in various experimental settings.
| Property | Value | References |
| Chemical Formula | C₉H₁₂N₂O₃ · 2HCl · xH₂O | [1] |
| Molecular Weight | 269.12 g/mol (anhydrous dihydrochloride) | [1] |
| CAS Number | 23279-22-3 | |
| Appearance | Solid | |
| Solubility | Soluble in water, DMSO, and PBS (pH 7.2) | |
| Optical Rotation | [α]22/D −1.6° (c = 2 in H₂O) | [2] |
| Melting Point | 158-160 °C (decomposes) | [2] |
| pKa (predicted) | 2.15 ± 0.20 |
Synthesis
The synthesis of 3-amino-L-tyrosine is a multi-step process that begins with the nitration of L-tyrosine to form 3-nitro-L-tyrosine. This is followed by the reduction of the nitro group to an amino group. The resulting 3-amino-L-tyrosine is then converted to its more stable dihydrochloride hydrate salt.
A general synthetic workflow is depicted below. It is important to note that specific reaction conditions, such as reagents, solvents, and temperatures, may vary and require optimization.
Applications in Research and Drug Development
Peptide Synthesis
The primary application of H-Tyr(3-NH2)-OH dihydrochloride hydrate is in the synthesis of modified peptides. The introduction of a 3-amino group on the tyrosine side chain allows for further chemical modifications, such as the attachment of labels, cross-linkers, or other functional moieties. This capability is particularly useful for:
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Probing Protein-Protein Interactions: The modified phenolic side chain can alter binding affinities and specificities, providing insights into the role of specific tyrosine residues in molecular recognition.
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Developing Novel Therapeutic Peptides: The enhanced stability and altered electronic properties imparted by the additional amino group can lead to the development of peptide-based drugs with improved efficacy and pharmacokinetic profiles.
Fluorescent Protein-Based Biosensors
A significant and innovative application of 3-amino-L-tyrosine is in the creation of red-shifted fluorescent protein (FP)-based biosensors. When genetically incorporated into the chromophore of green fluorescent proteins (GFPs), it induces a spontaneous and efficient green-to-red conversion of the fluorescence. This has several advantages for cellular imaging:
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Reduced Phototoxicity: Longer wavelength excitation light is less damaging to cells.
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Decreased Autofluorescence: Cellular autofluorescence is lower in the red part of the spectrum, leading to improved signal-to-noise ratios.
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Enhanced Tissue Penetration: Red light penetrates deeper into biological tissues.
This method has been successfully used to expand the range of available red fluorescent protein-based biosensors with preserved molecular brightness and dynamic range.[3][4]
Biological Activity
While often used as a synthetic building block, 3-amino-L-tyrosine has also been shown to exhibit biological activity. Studies have demonstrated that it can be cytotoxic to certain leukemia cells.[5] The mechanism of this cytotoxicity is thought to be related to its metabolism within the cells, potentially leading to the production of toxic metabolites.
Experimental Protocols
Incorporation of 3-Amino-L-tyrosine into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 3-amino-L-tyrosine into a peptide sequence using Fmoc-SPPS requires careful consideration of protecting groups to prevent unwanted side reactions at the 3-amino position. A common strategy is to use an acid-labile protecting group, such as tert-butyloxycarbonyl (Boc), on the 3-amino group. The resulting building block is Nα-Fmoc-3-(N-Boc-amino)-L-tyrosine.
Materials:
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Nα-Fmoc-3-(N-Boc-amino)-L-tyrosine
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Rink Amide resin (or other suitable resin)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Piperidine (B6355638), 20% in DMF
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Coupling reagents (e.g., HBTU, HATU)
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N,N-Diisopropylethylamine (DIPEA)
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
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Anhydrous diethyl ether
Protocol:
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Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
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Amino Acid Coupling:
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Dissolve Nα-Fmoc-3-(N-Boc-amino)-L-tyrosine and the coupling reagent in DMF.
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Add DIPEA to the solution to activate the amino acid.
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Add the activated amino acid solution to the resin and allow it to react for the appropriate time to ensure complete coupling.
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Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
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Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
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Final Cleavage and Deprotection: After the final amino acid has been coupled, treat the resin with the cleavage cocktail. This will cleave the peptide from the resin and simultaneously remove the side-chain protecting groups, including the Boc group from the 3-amino position.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by high-performance liquid chromatography (HPLC).
Conclusion
H-Tyr(3-NH2)-OH dihydrochloride hydrate is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its unique chemical properties enable the synthesis of novel peptides with tailored functionalities and the engineering of advanced fluorescent protein-based biosensors. The experimental protocols outlined in this guide provide a foundation for the successful application of this compound in a variety of research settings. As our understanding of biological processes becomes more sophisticated, the use of such precisely engineered chemical tools will undoubtedly play an increasingly important role in scientific discovery.
References
- 1. 3-Amino-L-tyrosine dihydrochloride | C9H14Cl2N2O3 | CID 46735196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-アミノ-L-チロシン 二塩酸塩 一水和物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. A general strategy to red-shift green fluorescent protein-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
